molecular formula C7H18Cl2N2 B1436404 methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride CAS No. 2059910-59-5

methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Cat. No.: B1436404
CAS No.: 2059910-59-5
M. Wt: 201.13 g/mol
InChI Key: DYESAHMZKSWDKL-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H17ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is used in a wide range of scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the use of glutaric dialdehyde and aniline derivatives, catalyzed by ruthenium(II) in a double reductive amination/hydrosilylation reaction . The reaction conditions often involve hydrogenation and cyclization steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium and rhodium catalysts for hydrogenation is common in industrial settings . The process is optimized for high yield and purity, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often use hydrogen gas in the presence of a metal catalyst like palladium or rhodium.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(piperidin-3-yl)methanamine hydrochloride
  • Methyl (3S)-piperidine-3-carboxylate hydrochloride

Uniqueness

Methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-5-7-3-2-4-9-6-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYESAHMZKSWDKL-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Reactant of Route 2
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Reactant of Route 3
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Reactant of Route 4
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Reactant of Route 5
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride
Reactant of Route 6
methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.